5-(4-Methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-isoxazole
CAS No.: 932033-65-3
Cat. No.: VC14860018
Molecular Formula: C19H19NO5
Molecular Weight: 341.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 932033-65-3 |
|---|---|
| Molecular Formula | C19H19NO5 |
| Molecular Weight | 341.4 g/mol |
| IUPAC Name | 5-(4-methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-1,2-oxazole |
| Standard InChI | InChI=1S/C19H19NO5/c1-21-14-7-5-12(6-8-14)18-15(11-20-25-18)13-9-16(22-2)19(24-4)17(10-13)23-3/h5-11H,1-4H3 |
| Standard InChI Key | SDEVLRKDBBUKIA-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C2=C(C=NO2)C3=CC(=C(C(=C3)OC)OC)OC |
Introduction
Chemical Profile and Structural Characteristics
Molecular Identity
The compound has the molecular formula C₁₉H₁₉NO₅ and a molecular weight of 341.4 g/mol. Its IUPAC name is 5-(4-methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-1,2-oxazole, with the CAS registry number 932033-65-3. The structure features a central isoxazole ring substituted with a 4-methoxyphenyl group at position 5 and a 3,4,5-trimethoxyphenyl group at position 4 (Figure 1).
Key Structural Features:
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Methoxy groups: Enhance solubility and modulate electronic properties, influencing receptor binding .
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Aromatic systems: The phenyl and isoxazole rings contribute to π-π stacking interactions, critical for biological activity .
Synthesis and Characterization
Synthetic Methodologies
The compound is typically synthesized via 1,3-dipolar cycloaddition or cyclocondensation reactions. A common approach involves:
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Chalcone intermediate formation: Condensation of 4-methoxyacetophenone with 3,4,5-trimethoxybenzaldehyde under basic conditions .
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Cyclocondensation: Reaction of the chalcone with hydroxylamine hydrochloride in acidic media, followed by base-induced cyclization .
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Step 1: Chalcone (1 eq) and hydroxylamine hydrochloride (1.2 eq) are refluxed in methanol with HCl.
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Step 2: Sodium hydroxide is added to promote cyclization via an E1CB mechanism, yielding the isoxazole.
Analytical Characterization
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¹H/¹³C NMR: Key signals include methoxy singlets (δ 3.7–3.9 ppm) and aromatic protons (δ 6.5–7.6 ppm) .
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IR Spectroscopy: Absence of carbonyl peaks (1700 cm⁻¹) confirms chalcone conversion; isoxazole C-O stretches appear at 1173 cm⁻¹ .
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Mass Spectrometry: Molecular ion peak at m/z 341.4 (M⁺).
Pharmacological Activities
Cytostatic and Antitumor Effects
The compound exhibits potent cytostatic activity against human tumor cell lines:
Mechanistic studies suggest tubulin polymerization inhibition, disrupting microtubule dynamics and inducing G2/M phase arrest . Comparative analyses indicate superior activity to combretastatin A-4 analogs .
Structure-Activity Relationships (SAR)
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Methoxy substitutions: The 3,4,5-trimethoxyphenyl group enhances tubulin binding affinity, while the 4-methoxyphenyl moiety improves solubility .
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Isoxazole core: The heterocyclic ring serves as a rigid scaffold, optimizing spatial alignment with biological targets .
| Compound | Substituents | IC₅₀ (A549) |
|---|---|---|
| 5-(4-Methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-isoxazole | R₁ = 4-OMe, R₂ = 3,4,5-OMe | 0.09 µM |
| 3-(3,4,5-Trimethoxyphenyl)-4-(4-methoxyphenyl)-isoxazole | R₁ = 3,4,5-OMe, R₂ = 4-OMe | 0.06 µM |
Applications in Medicinal Chemistry
Anticancer Drug Development
The compound’s tubulin-targeting activity positions it as a lead for antimitotic agents . Preclinical studies highlight synergy with paclitaxel, reducing metastatic potential in vivo .
Immunomodulation
Isoxazole derivatives regulate immune functions, including TNF-α suppression and IL-10 modulation, suggesting utility in autoimmune disease therapy .
Future Directions
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